Despite the promising results, several limitations need to be addressed before the clinical translation of ETP-46321. Further studies are needed to determine the safety and efficacy of ETP-46321 in humans. Moreover, its limitations such as low solubility and poor pharmacokinetic properties, need to be addressed for better drug development. Future directions for the development of ETP-46321 would be towards modifying its structure to improve its physical and pharmacological properties, such as solubility, bioavailability, and tumor penetration. Furthermore, the exploration of its effect in combination with other drugs is imminent.
In conclusion, ETP-46321 has shown potential as a novel small molecule drug candidate for various fields of scientific research and industry. Its selective inhibition of matriptase, antitumor activity, and potential applications make it an attractive candidate for further research and development. Addressing its limitations, studying its effects in combination with other drugs, and ensuring the safety and efficacy in humans are crucial to its clinical translation.